Indazol-4-one, 1-(2-fluorophenyl)-3-methyl-6-phenyl-1,5,6,7-tetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluorophenyl)-3-methyl-6-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one is a synthetic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-(2-fluorophenyl)-3-methyl-6-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one typically involves multi-step reactions starting from commercially available precursors. The synthetic route often includes the formation of the indazole core followed by functionalization at specific positions to introduce the fluorophenyl, methyl, and phenyl groups. Reaction conditions such as temperature, solvents, and catalysts play a crucial role in optimizing the yield and purity of the final product . Industrial production methods may involve scaling up these reactions using continuous flow techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
1-(2-Fluorophenyl)-3-methyl-6-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to evaluate its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)-3-methyl-6-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-(2-Fluorophenyl)-3-methyl-6-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one can be compared with other indazole derivatives and fluorophenyl-containing compounds. Similar compounds include:
- 1-(4-Chlorobenzyl)-2-(4-(methylsulfonyl)phenyl)-1H-indole
- 4-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine These compounds share structural similarities but may exhibit different biological activities and properties, highlighting the uniqueness of 1-(2-fluorophenyl)-3-methyl-6-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one.
Properties
Molecular Formula |
C20H17FN2O |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
1-(2-fluorophenyl)-3-methyl-6-phenyl-6,7-dihydro-5H-indazol-4-one |
InChI |
InChI=1S/C20H17FN2O/c1-13-20-18(23(22-13)17-10-6-5-9-16(17)21)11-15(12-19(20)24)14-7-3-2-4-8-14/h2-10,15H,11-12H2,1H3 |
InChI Key |
MRZOETDLMHTGJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=O)CC(C2)C3=CC=CC=C3)C4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.